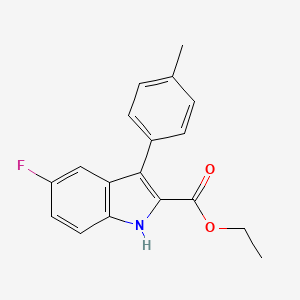

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16FNO2 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

ethyl 5-fluoro-3-(4-methylphenyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H16FNO2/c1-3-22-18(21)17-16(12-6-4-11(2)5-7-12)14-10-13(19)8-9-15(14)20-17/h4-10,20H,3H2,1-2H3 |

InChI Key |

AVNRTOQICQHUKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylic acid.

Reduction: 5-fluoro-3-(p-tolyl)-1H-indole-2-ethanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery. Notably, it has been investigated for its potential as:

- Antitumor Agents : Research indicates that compounds with similar indole structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

- Antihyperlipidemic Agents : The compound has shown promise in formulations aimed at managing cholesterol levels, potentially aiding in cardiovascular health .

- Factor Xa Inhibitors : It is being explored for its ability to inhibit Factor Xa, an important target in anticoagulant therapy, which could help prevent thromboembolic events .

The biological activities of this compound are linked to its interactions with various biological targets:

- Inhibition of Enzymes : Similar indole derivatives have demonstrated the ability to inhibit enzymes associated with cancer progression and inflammation. Future studies may reveal specific interactions that contribute to the efficacy of this compound .

- Receptor Modulation : The compound may interact with receptors involved in disease pathways, influencing cellular responses and signaling mechanisms critical for therapeutic effects.

Synthetic Applications

The synthesis of this compound typically involves complex multi-step reactions, which can include:

- Ugi Reactions : This method allows for the formation of diverse indole derivatives through a four-component coupling reaction, demonstrating versatility in synthetic applications .

- Palladium-Catalyzed Reactions : These reactions facilitate the introduction of various substituents on the indole ring, enabling the exploration of structure-activity relationships crucial for drug development .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate | C18H16ClNO2 | Contains chlorine instead of fluorine; may exhibit different biological activities. |

| Ethyl indole-2-carboxylate | C11H10O2 | Lacks substitution at the 3-position; simpler structure may lead to different reactivity. |

| Methyl 4-methoxy-2-indolecarboxylate | C12H13NO3 | Features a methoxy group; differs in solubility and potential interactions. |

This table illustrates how variations in substituents can influence the chemical properties and biological activities of indole derivatives.

Future Directions and Research Opportunities

The potential applications of this compound warrant further investigation:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for optimizing its use in therapeutic applications.

- Derivatives Exploration : Synthesizing derivatives with altered substituents could yield compounds with enhanced potency or selectivity for specific targets.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The p-tolyl group contributes to the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate (CAS 62523-95-9)

- Molecular Formula: C₁₈H₁₆ClNO₂

- Key Differences : Replaces fluorine with chlorine at the 5-position.

- This could enhance membrane permeability in biological systems .

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2)

- Molecular Formula: C₁₁H₉FINO₂

- Key Differences : Substitutes p-tolyl with iodine at the 3-position.

- However, the absence of the p-tolyl group reduces steric hindrance, which may affect binding interactions in pharmacological contexts .

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate (CAS 153501-10-1)

- Molecular Formula: C₁₁H₁₀FNO₃

- Key Differences : Replaces p-tolyl with a hydroxyl group at the 3-position.

- This derivative may serve as a precursor for further functionalization via esterification or alkylation .

Positional Isomers and Substituent Variations

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5)

- Molecular Formula: C₁₂H₁₂FNO₂

- Key Differences : Methyl group at the 2-position instead of the ethoxycarbonyl group, and carboxylate shifted to the 3-position.

- Implications : Altered electronic effects due to the methyl group may reduce steric hindrance but decrease electrophilicity at the 2-position, impacting reactivity in nucleophilic substitution reactions .

Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8)

- Molecular Formula: C₁₁H₁₀FNO₂

- Key Differences : Fluorine at the 6-position instead of the 5-position.

Functional Group Modifications

Ethyl 5-fluoro-3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate (Compound 3o, )

- Key Differences : Incorporates a sulfonamido-phenylethyl group at the 3-position.

- Implications : The sulfonamide group introduces hydrogen-bonding capability and rigidity, which could enhance binding affinity to proteins (e.g., kinase inhibitors) but may also increase molecular weight and reduce solubility .

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

Comparative Data Table

Biological Activity

Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores its potential biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 5-position of the indole ring and a p-tolyl group at the 3-position. Its molecular formula is C18H16FNO2, with a molecular weight of approximately 301.33 g/mol. The unique structure of this compound suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Biological Activities

Indole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Anticancer Activity : Similar indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been observed to inhibit enzymes linked to cancer progression .

- Anti-inflammatory Properties : Research indicates that indole derivatives can possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes .

- Antiviral and Antimicrobial Effects : Some indole-based compounds have demonstrated antiviral and antimicrobial activities against various pathogens .

Synthesis of this compound

The synthesis typically involves several steps, including:

- Formation of the Indole Ring : Utilizing starting materials like 3-formylindole.

- Fluorination : Introduction of the fluorine atom at the 5-position.

- Carboxylation : Attaching the carboxylate group at the 2-position.

- Final Esterification : Converting the carboxylic acid to an ester form using ethanol.

Table 1: Comparison of Biological Activities of Indole Derivatives

Note: TBD indicates that specific IC50 or EC50 values are yet to be determined for this compound.

Case Study: Anticancer Activity

A study conducted on structurally related indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression . Future investigations into this compound could yield similar findings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate, and what key intermediates are involved?

- Methodology : The synthesis typically involves multi-step reactions starting from substituted indole cores. For example, halogenated indole derivatives (e.g., 5-fluoroindole) undergo Friedel-Crafts acylation or Suzuki-Miyaura coupling with p-tolylboronic acid to introduce the aryl group at the 3-position. Esterification with ethyl chloroformate or alcohol protection under basic conditions (e.g., NaH/DMF) finalizes the carboxylate group . Key intermediates include halogenated indole precursors (e.g., 5-fluoroindole-2-carboxylic acid) and protected intermediates (e.g., tert-butyl carbamate derivatives to stabilize reactive NH groups) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C5, p-tolyl at C3). Fluorine-19 NMR is critical for tracking fluorinated intermediates .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding patterns. For example, intermolecular hydrogen bonds between the indole NH and ester carbonyl groups stabilize crystal packing .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the common biological targets explored for indole-2-carboxylate derivatives like this compound?

- Methodology : Indole derivatives often target enzymes (e.g., kinases, cytochrome P450) or DNA via intercalation. For fluorinated analogs, fluorescence spectroscopy and molecular docking simulate interactions with hydrophobic enzyme pockets (e.g., reverse transcriptase in HIV research) . Preliminary assays include enzyme inhibition (IC determination) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodology :

- Refinement protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals. Compare residual factors (R) across datasets to assess data quality .

- Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules) identifies recurring motifs, distinguishing genuine structural variations from experimental artifacts .

- Validation tools : Check CIF files with PLATON or CheckCIF to flag geometric outliers .

Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Catalyst screening : Compare Pd(PPh) vs. PdCl(dppf) in Suzuki-Miyaura coupling. Optimize ligand-to-metal ratios to reduce Pd black formation .

- Solvent effects : Use mixed solvents (e.g., DME/HO) to balance solubility and reaction rates. Microwave-assisted synthesis reduces side-product formation .

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How does the 5-fluoro substituent influence the compound’s bioactivity compared to other halogenated analogs?

- Methodology :

- SAR studies : Synthesize analogs with Cl, Br, or CF at C5 and compare IC values in cytotoxicity assays. Fluorine’s electronegativity enhances membrane permeability and metabolic stability .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinities .

- Pharmacokinetics : Assess logP (HPLC) and metabolic stability (microsomal assays) to quantify fluorine’s impact .

Q. What experimental approaches validate the proposed mechanism of action in anticancer studies?

- Methodology :

- Flow cytometry : Detect apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) in treated cancer cells .

- Western blotting : Measure expression of apoptosis markers (e.g., Bcl-2, caspase-3) .

- Target engagement : Use thermal shift assays or SPR to confirm binding to kinases (e.g., CK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.